Ankorine

Description

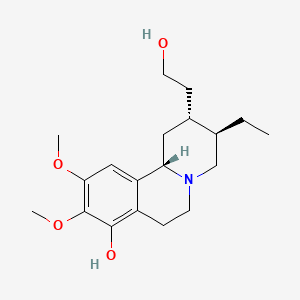

Structure

2D Structure

3D Structure

Properties

CAS No. |

13849-54-2 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |

InChI |

InChI=1S/C19H29NO4/c1-4-12-11-20-7-5-14-15(16(20)9-13(12)6-8-21)10-17(23-2)19(24-3)18(14)22/h10,12-13,16,21-22H,4-9,11H2,1-3H3/t12-,13-,16-/m0/s1 |

InChI Key |

UYQRWUWLBSTWCM-XEZPLFJOSA-N |

SMILES |

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC)O |

Canonical SMILES |

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation

Terrestrial Sources: Alangium salvifolium and Related Plant Species

Ankorine is notably found in plants belonging to the Alangium genus, particularly Alangium salvifolium (also known as Alangium lamarckii). nih.govebi.ac.uksemanticscholar.org This plant, a small tree or shrub native to regions including India, China, and the Philippines, has a history of use in traditional medicine. jocpr.compsu.edu

Phytochemical Investigation of Alangium Plant Extracts

Phytochemical studies of Alangium salvifolium have revealed the presence of a variety of bioactive compounds, with alkaloids being prominent constituents. Different parts of the plant, including leaves, roots, stem, bark, seeds, and flowers, have been subject to investigation. semanticscholar.orgpsu.eduresearchgate.net this compound, along with other alkaloids such as alangine, tubulosine, alangicine, and salsoline, has been characterized in these extracts. semanticscholar.orgresearchgate.netcabidigitallibrary.orgresearchgate.net The concentration and distribution of these phytochemicals can vary depending on the plant part. jetir.org

Initial phytochemical screening of Alangium salvifolium has indicated the presence of various primary and secondary metabolites, including flavonoids, steroids, alkaloids, terpenoids, glycosides, and tannins. researchgate.netscholarsresearchlibrary.com Specifically, the leaves have been reported to contain alkaloids like Alangimarkine, this compound, and Deoxytobulosine. researchgate.net

Isolation Methodologies for this compound from Plant Matrices

The isolation of this compound from Alangium species typically involves the extraction of plant material followed by chromatographic techniques. For instance, this compound was isolated from the leaves of Alangium lamarckii through chemical investigation. ebi.ac.ukjetir.org Another study reported the isolation of this compound from the branches of Alangium salviifolium along with other alkaloids using techniques that included melting point determination, elementary analysis, and spectroscopic data for identification. jipb.net

Marine Sources: this compound A from Sponges (Ancorina geodides) and Tunicates (Cnemidocarpa stolonifera)

This compound A, an analog of this compound, has been discovered in marine organisms, specifically the sponge Ancorina geodides and the tunicate Cnemidocarpa stolonifera. mdpi.comnih.govresearchgate.netusc.edu.auresearchgate.net These marine invertebrates have proven to be sources of structurally diverse natural products, including pentacyclic pyridoacridine alkaloids. researchgate.netacs.org

Isolation of Marine-Derived this compound Analogs

Chemical investigations of Ancorina geodides and Cnemidocarpa stolonifera have led to the isolation of several pentacyclic pyridoacridine alkaloids, among which this compound A and cnemidine A were identified as new compounds. researchgate.netusc.edu.auacs.orgresearchgate.net The structures of these marine-derived alkaloids were determined using techniques such as NMR spectroscopic analysis, often supported by quantum mechanical calculations of 13C NMR chemical shifts. researchgate.netusc.edu.auacs.org This approach has been highlighted as a method for assigning the structure class of pyridoacridine compounds. researchgate.netusc.edu.au

Research findings indicate that the chemical investigation of these marine samples resulted in the isolation of six pentacyclic pyridoacridine alkaloids in total. researchgate.netusc.edu.auresearchgate.net

Microbial and Ecological Contexts

While the primary sources of this compound and its known analogs are plants and marine invertebrates, the broader microbial and ecological contexts of these compounds are areas of ongoing research. Natural products from marine and microbial sources are being explored for various applications. rsc.org The presence of naphthyridines, the structural class to which this compound is related, in both terrestrial plants and marine organisms suggests potential ecological roles or microbial involvement in their biosynthesis or transformation. mdpi.comnih.govresearchgate.net Studies on microbial transformation of related compounds, such as benzosampangine, indicate the capacity of microorganisms to modify such structures. mdpi.com Furthermore, investigations into the gastric microbiota have shown interactions between different bacterial species, influencing their physiology, which hints at complex ecological relationships at a microbial level that could potentially involve the production or modification of natural compounds. ebi.ac.uk

Structural Elucidation and Stereochemical Analysis

The definitive determination of Ankorine's chemical structure, a pyridoisoquinoline derivative, relies on the synergistic use of various spectroscopic methods. nih.gov These techniques provide complementary information, allowing for the unambiguous assignment of its atomic connectivity and three-dimensional arrangement.

Application of Spectroscopic Techniques in this compound Structure Determination

Spectroscopic analysis is the cornerstone of structural elucidation for natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and aids in structural assembly through fragmentation analysis, and infrared (IR) spectroscopy identifies the key functional groups present in the molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. jchps.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. researchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would display signals corresponding to all its non-exchangeable protons, including distinct resonances for the aromatic protons, the two methoxy (B1213986) groups, and the protons of the ethyl and 2-hydroxyethyl substituents. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would show 19 unique carbon signals, confirming the carbon skeleton of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Ring | 6.5 - 7.0 | 110 - 150 |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Quinolizidine (B1214090) Core | 1.5 - 3.5 | 20 - 65 |

| Ethyl (-CH₂CH₃) | 0.9 - 1.5 | 10 - 30 |

| Hydroxyethyl (B10761427) (-CH₂CH₂OH) | 1.6 - 3.7 | 35 - 65 |

2D NMR Techniques: To assemble the complete structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is used to map out the spin systems within the quinolizidine ring and the side chains.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is crucial for connecting the different structural fragments of this compound, such as linking the side chains to the quinolizidine core and establishing the positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.org This is vital for determining the relative stereochemistry of the molecule by observing spatial proximities between protons across the ring system. libretexts.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HR-MS): Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) provide a highly accurate mass measurement of the molecular ion. For this compound, with the molecular formula C₁₉H₂₉NO₄, the calculated exact mass is 335.2097. nih.gov An HR-MS measurement confirming this value would validate the elemental composition. nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. youtube.comlibretexts.orgchemguide.co.uk The fragmentation pattern of this compound, a benzo[a]quinolizidine alkaloid, would likely involve characteristic cleavages of the quinolizidine ring system and the loss of the ethyl and hydroxyethyl side chains. Analyzing these fragments helps to confirm the proposed structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. pressbooks.publibretexts.orgopenstax.orglumenlearning.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenol & Alcohol (O-H) | Stretching | 3500 - 3200 (Broad) |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Ether & Alcohol (C-O) | Stretching | 1260 - 1000 |

| Tertiary Amine (C-N) | Stretching | 1250 - 1020 |

Chiroptical Methods for Absolute Configuration Assignment

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods are required to determine the absolute configuration of chiral centers. nih.gov

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful tool for assigning the absolute configuration of stereogenic centers. rsc.org this compound possesses three such centers, with its established configuration being (2R,3R,11bS). nih.gov

The assignment is typically achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations. nih.govnih.gov This process involves:

Performing a conformational analysis to identify the most stable, low-energy conformers of the molecule.

Using Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for each stable conformer. researchgate.net

Generating a final, Boltzmann-weighted theoretical spectrum based on the relative energies and populations of the conformers.

Comparing the sign and shape of the calculated spectrum with the experimental one. A good match provides strong evidence for the assumed absolute configuration. beilstein-journals.org

Conformational Analysis and Molecular Modeling

The chiroptical properties and some NMR parameters of a flexible molecule like this compound are dependent on its three-dimensional shape, or conformation. nih.govlibretexts.org Therefore, a thorough conformational analysis is a prerequisite for an accurate structural assignment, particularly for the interpretation of ECD and NOESY data. nih.govgoogle.com

Molecular modeling is used to explore the potential energy surface of the molecule and identify its most stable conformations. csbsju.edu This analysis typically begins with molecular mechanics (MM) methods to broadly sample the conformational space, followed by higher-level quantum mechanical methods like Density Functional Theory (DFT) for geometry optimization and energy refinement of the most plausible conformers. nih.gov The resulting data on the geometry and relative stability of each conformer are crucial for generating the accurate theoretical models needed for ECD calculations and for rationalizing through-space correlations observed in NOESY spectra. github.io

Cellular and Molecular Mechanisms of Action

Interaction with Biological Macromolecules (In Vitro Models)

Detailed in vitro studies to characterize the direct interactions of Ankorine with key biological macromolecules are not extensively reported in the scientific literature.

Receptor Binding Studies

A comprehensive search of scientific databases did not yield any specific receptor binding studies for this compound. Consequently, there is no available data on its binding affinity (e.g., Kᵢ or Kd values) to specific receptors, and its receptor interaction profile remains unknown.

Enzyme Modulation and Inhibition Kinetics (e.g., COX-2 inhibition)

There is a lack of published experimental data on the enzyme modulation and inhibition kinetics of this compound. One in silico study performed molecular docking analysis to predict the interaction of various compounds from Alangium salvifolium, including this compound, with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net However, this computational study did not provide experimental evidence or kinetic data to confirm or quantify any inhibitory activity of this compound against COX-2. The study highlighted another compound, salviifosides A, as having a higher potential for interaction based on fitness scores. researchgate.net

Interactive Data Table: In Silico Docking of Alangium salvifolium Compounds with COX-2

| Compound | Fitness Score (Predicted) |

| This compound | Data Not Specified in Abstract |

| Salviifosides A | 50.64 |

Note: This table is based on computational predictions from a single study and does not represent experimental results.

Nucleic Acid Interactions (e.g., DNA intercalation, if evidence exists for this compound)

No evidence from published research is available to suggest that this compound interacts with nucleic acids. There are no studies indicating that it functions as a DNA intercalating agent.

Modulation of Cellular Signaling Pathways

The effects of this compound on intracellular signaling cascades that govern critical cellular processes have not been reported in the available scientific literature.

Apoptosis Induction Pathways (e.g., activation of c-Jun N-terminal kinase)

There are no specific studies demonstrating that this compound induces apoptosis or activates the c-Jun N-terminal kinase (JNK) pathway. Research into the pro-apoptotic potential of this compound and its influence on key signaling molecules within apoptotic pathways has not been published.

Cell Cycle Regulation Mechanisms (e.g., G0/G1 and G2 arrest)

There is no scientific literature available that describes the effects of this compound on cell cycle regulation. Studies to determine whether this compound can induce cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, have not been reported.

Antimicrobial Mechanisms:Extracts from Alangium salviifolium have demonstrated broad-spectrum antibacterial and antifungal activitiesjetir.orgimpactfactor.orgrjptonline.org. Some research has isolated other antibacterial compounds from the plant, but this compound was not identified as the primary active agentnih.gov. There is no available data detailing this compound's specific mechanisms of action, such as its ability to inhibit microbial growth, interfere with virulence factors, or its direct effects on bacterial and fungal cell structures or metabolism.

Given the strict constraint to focus exclusively on the compound this compound and the absence of specific research data for the required subsections, it is not possible to produce an article that is both scientifically accurate and adheres to the provided outline. The generation of content would require speculation and extrapolation from data on crude extracts, which would not meet the required standards of scientific rigor for an article about a single chemical compound.

Biological Activities in Preclinical and in Vitro Systems

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Research has explored the potential of Ankorine and related compounds to inhibit the proliferation and induce cytotoxicity in various cancer cell lines.

Selective Cytotoxicity Profiles (e.g., against PC3 cells)

Studies on the antiproliferative effects of various compounds, including those structurally related to alkaloids, have shown varying degrees of efficacy against different cancer cell lines. For instance, investigations into flavonoid MAO inhibitors demonstrated that the LNCaP prostate cancer cell line was more sensitive to certain compounds compared to PC3 cells, which exhibited resistance. mdpi.com Another study focusing on cannabidiol (B1668261) (CBD) found that it decreased the viability of PC3 prostate cancer cells in a dose- and time-dependent manner. plos.org Similarly, research on Cissus trifoliata extract identified fractions with antiproliferative activity against PC3 cells, with resveratrol, a component of the extract, showing dose-dependent growth inhibition of PC3 cells with a calculated IC₅₀ value of 46 µg/mL after 24 hours. mdpi.com While these studies highlight the selective cytotoxicity observed with different compounds in various cancer cell lines, including PC3, direct detailed data on this compound's selective cytotoxicity profiles against a broad panel of cancer cell lines, specifically highlighting its effects on PC3 cells compared to others, were not explicitly available in the provided search results. However, the context of these studies suggests that the evaluation of this compound would likely involve assessing its effects across different cancer cell types to determine any selective toxicity.

Mechanisms of Cell Death Induction (e.g., apoptosis, necrosis, differentiation)

Cell death can occur through various mechanisms, including apoptosis, necrosis, and differentiation. Apoptosis is a programmed and regulated process characterized by cellular shrinking, nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies, typically without causing inflammation. nih.govakadeum.comnih.gov Necrosis, on the other hand, is often a pathological and unregulated process resulting from injury, leading to cell swelling, membrane damage, and the release of cellular contents, which can induce inflammation. nih.govakadeum.comnih.gov Differentiation involves a cell becoming more specialized.

Research into the mechanisms of cell death induced by potential therapeutic compounds often focuses on apoptosis due to its regulated nature and minimal inflammatory response. For example, studies on other compounds have shown the induction of apoptosis in cancer cells, mediated by pathways involving caspases, Bcl-2 family proteins, and the release of cytochrome c from mitochondria. mdpi.comnih.gov Necroptosis is another form of programmed cell death that shares characteristics with both apoptosis and necrosis and can be initiated by death signals that also induce apoptosis. mdpi.com

While the provided search results discuss the general mechanisms of apoptosis and necrosis nih.govakadeum.comnih.govmdpi.comscielo.org, and studies on other compounds detail their mechanisms of inducing cell death in cancer cells, specific detailed research findings on how this compound induces cell death (apoptosis, necrosis, or differentiation) in cancer cell lines were not found within the provided snippets. However, given that many natural compounds with antiproliferative effects exert their activity by inducing apoptosis, it is plausible that this compound may also act through similar mechanisms. Further research specifically on this compound is needed to elucidate its precise mechanisms of cell death induction.

Antioxidant Potential in Cellular Models

Antioxidant activity is the capacity of compounds to protect biological systems against the harmful effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net Cellular models are valuable tools for evaluating the antioxidant potential of natural products, as they can assess bioavailability, metabolism, and mechanisms of action within a living system. nih.gov Various cellular antioxidant assays exist, including those measuring the direct reaction of antioxidants with ROS/RNS, organelle- or membrane-specific antioxidant activity, inhibition of oxidant enzymes, and activation of transcription factors promoting antioxidant defense. nih.gov Assays like the cell antioxidant assay (CAA) are used to demonstrate antioxidant effects in live cells, often by measuring the inhibition of induced cellular events like lipid peroxidation. nih.gov

The provided search results highlight the importance of cellular models for assessing antioxidant activity researchgate.netnih.govnih.gov and mention various methods used, such as DPPH radical scavenging and total antioxidant activity tests plos.org. However, specific data detailing this compound's antioxidant potential in cellular models were not present in the provided snippets. Studies on other natural extracts, such as Zanthoxylum rhetsa, have demonstrated significant antioxidant activity using in vitro assays. plos.org To understand this compound's antioxidant potential, specific research employing cellular antioxidant assays is required.

Antimicrobial Efficacy Against Pathogenic Strains (In Vitro)

Natural compounds, including alkaloids, are being investigated for their antimicrobial properties as a potential strategy to combat drug-resistant bacterial and fungal strains. mdpi.com In vitro studies are commonly used to evaluate the antibacterial and antifungal efficacy of these compounds against various pathogenic strains. mdpi.com

Antibacterial and Antifungal Spectrum

Research on various monomeric alkaloids has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans and other fungal species. mdpi.com Minimum inhibitory concentration (MIC) values are often used to quantify the antimicrobial potency of compounds. mdpi.commdpi.com For instance, some alkaloids have shown strong antibacterial and antifungal activity with MIC values below 1 µg/mL. mdpi.com Studies on plant extracts have also reported broad-spectrum antimicrobial activity against a range of bacteria and fungi, with varying degrees of efficacy depending on the extract and the microbial strain. ptfarm.pl

While the search results indicate that alkaloids can possess antimicrobial activity mdpi.commdpi.comzu.edu.pk, and some plant extracts containing various compounds (potentially including alkaloids) have shown broad-spectrum effects ptfarm.pl, specific detailed data on this compound's antibacterial and antifungal spectrum, including MIC values against particular pathogenic strains, were not found in the provided snippets. One snippet mentions this compound in the context of a plant with antimicrobial properties zu.edu.pk, but does not provide specific data for this compound itself. Further targeted research is needed to determine the specific range of bacteria and fungi against which this compound is effective and its potency.

Modulation of Neurological Pathways in Preclinical Models

Preclinical models, often involving animals, are used to investigate the effects of compounds on neurological pathways and disorders. nih.govnih.gov These models aim to mimic aspects of human neurological conditions to evaluate the potential therapeutic effects of candidate drugs. nih.gov For example, animal models are used to study neuroinflammation, neuropathic pain, and neurodegenerative disorders. nih.govmdpi.comfrontiersin.org Studies in these models often involve assessing behavioral outcomes, as well as pathological and electrophysiological measures. nih.gov

Central Nervous System Depressant Effects in Model Systems

Studies utilizing preclinical models have explored the effects of Alangium salvifolium extracts, which include this compound, on the central nervous system. Research on a combined extract of Pandanus foetidus and Alangium salvifolium in mice demonstrated notable central nervous system depressant activity. researchgate.netinnspub.net This effect was observed at 90 minutes after administration of the extract. researchgate.netinnspub.net While this study involved a combined extract, this compound is acknowledged as a constituent of Alangium salvifolium. researchgate.netinnspub.net Furthermore, Alangium salvifolium extracts have been reported to exhibit anti-epileptic or anticonvulsant activity in different animal models, including those involving pentylenetetrazol-induced seizures. rjptonline.orgresearchgate.netsemanticscholar.org This observed anticonvulsant effect is also indicative of an impact on the central nervous system. rjptonline.orgresearchgate.netsemanticscholar.org

Anti-inflammatory Activities in Cellular or In Silico Models

The anti-inflammatory potential of Alangium salvifolium extracts, containing this compound, has been investigated in preclinical settings. Studies using the carrageenan-induced paw edema method in mice have shown that a combined extract of Pandanus foetidus and Alangium salvifolium exhibited anti-inflammatory activity comparable to a standard anti-inflammatory drug. researchgate.netinnspub.net The extract demonstrated a significant percentage of inhibition of paw edema. researchgate.netinnspub.net Reviews on Alangium salvifolium also highlight the plant's traditional use and reported efficacy against inflammation, attributing these effects, in part, to its phytochemical constituents like this compound. rjptonline.orgresearchgate.netsemanticscholar.orgresearchgate.netjournalejmp.com While in silico studies on Alangium salvifolium compounds regarding anti-inflammatory targets like COX-2 have been conducted, these have sometimes focused on other constituents like salviifosides, rather than this compound specifically. japsonline.com Direct in vitro studies detailing the anti-inflammatory mechanisms of isolated this compound, such as effects on specific inflammatory mediators or cellular pathways, were not prominently found in the consulted literature.

Structure Activity Relationship Sar Studies and Ankorine Derivatives

Systematic Modification of the Ankorine Skeleton

Systematic modification of a chemical skeleton like this compound's involves targeted alterations to specific parts of the molecule to probe their importance for biological activity. This can include changes to the ring system, introduction or removal of functional groups, or alteration of the stereochemical configuration. While detailed studies specifically on the systematic modification of the this compound skeleton are not extensively detailed in the provided search results, the principle is a cornerstone of SAR investigations in alkaloid chemistry. Total syntheses of compounds like (±)-ankorine and related structures such as (±)-11-methoxyprotoemetinol often involve the creation of various intermediates and related compounds, which can serve as a basis for initial SAR explorations. numberanalytics.com The study of related isoquinoline (B145761) alkaloids provides insights into the potential impact of modifying the core structure.

SAR Analysis of this compound Analogs and Related Isoquinoline Alkaloids

SAR analysis of this compound and its potential analogs, as well as related isoquinoline alkaloids, focuses on correlating structural features with observed biological effects. Isoquinoline alkaloids represent a broad class of natural products with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition. frontiersin.orgresearchgate.netpreprints.orgnih.gov Studies on various isoquinoline alkaloids, such as protoberberine and coralyne, have demonstrated the importance of specific structural elements for their activity, such as enzyme inhibition. researchgate.net While specific detailed SAR analyses focused solely on this compound analogs are not prominently featured in the provided snippets, the principles derived from studies on related isoquinoline alkaloids can be extrapolated. These studies generally involve synthesizing or isolating compounds with structural variations and evaluating their biological activity in relevant assays.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining its interaction with biological targets, which are often chiral themselves. researchgate.netmdpi.commdpi.comnih.govcabidigitallibrary.orgnih.govuou.ac.inmalariaworld.org Natural products, including many alkaloids, are often produced in enantiomerically pure forms, highlighting the biological significance of specific stereoisomers. nih.govcabidigitallibrary.orgmalariaworld.org this compound itself possesses defined stereocenters with a (2R,3R,11bS) configuration. longdom.org Studies on other chiral compounds, such as the antimalarial agent 3-Br-acivicin, have shown significant differences in biological activity between different stereoisomers, sometimes due to stereoselective uptake or differential binding to targets. researchgate.netnih.govmalariaworld.org These findings underscore the likelihood that the specific stereochemistry of this compound is crucial for its biological profile, and alterations to these stereocenters in analogs would likely impact their activity.

Impact of Functional Group Variations

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. uou.ac.innih.govnih.govashp.org In the context of SAR, functional groups are key determinants of a molecule's interaction with biological targets, influencing binding affinity, solubility, and electronic distribution. uou.ac.inashp.orgrsc.orgnih.gov this compound contains several functional groups, including hydroxyl, methoxy (B1213986), and a tertiary amine within the pyridoisoquinoline system. longdom.org Variations in these functional groups in related alkaloids have been shown to significantly affect their biological activities. For instance, modifications to hydroxyl groups or the introduction of different substituents on aromatic rings in other alkaloid classes have been explored to understand their impact on potency and selectivity. frontiersin.orgnih.govmdpi.com The position and nature of these groups can alter hydrogen bonding capabilities, lipophilicity, and steric interactions with binding sites. uou.ac.innih.gov

Rational Design of Novel this compound-Based Bioactive Compounds

Rational design is an approach to drug discovery that involves the deliberate design of new molecules with desired biological activities based on a thorough understanding of the target and the structure-activity relationships of existing compounds. preprints.orgmdpi.comlongdom.orgrsc.orgbeilstein-journals.orgresearchgate.netsemanticscholar.orgresearchgate.net This process often utilizes structural information of the target (if known) and the lead compound to predict how modifications will affect binding and activity. longdom.org Based on the SAR analysis of this compound and related isoquinoline alkaloids, rational design strategies could be employed to synthesize novel this compound-based compounds with potentially improved or altered biological profiles. This might involve designing analogs with specific functional group modifications or altered stereochemistry, guided by computational modeling and the observed SAR trends in related alkaloid scaffolds. preprints.orgrsc.orgnih.gov The goal would be to create derivatives with enhanced potency, selectivity for particular targets, or improved pharmacokinetic properties, building upon the inherent bioactivity of the this compound core.

Advanced Research Methodologies and Techniques

Omics Technologies in Ankorine Research

Omics technologies provide a holistic view of the molecular changes within a biological system in response to a stimulus, such as exposure to this compound. By simultaneously measuring entire classes of molecules (metabolites, proteins, transcripts), researchers can construct a comprehensive picture of the compound's biological impact.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound research, metabolomic profiling is used to identify and quantify the changes in the metabolite pool following exposure to the compound. This approach can reveal the metabolic pathways that are significantly perturbed by this compound.

Advanced analytical platforms, such as high-resolution liquid chromatography-mass spectrometry (LC-HR-MS), are employed to generate complex datasets of metabolites. mdpi.com These datasets are then subjected to multivariate statistical analysis to identify metabolites that are differentially expressed between control and this compound-treated groups. nih.gov Network analysis can then be used to map these altered metabolites onto known biochemical pathways, providing insights into the compound's systemic effects. For instance, an untargeted metabolomics approach could reveal this compound's influence on pathways like amino acid metabolism, lipid biosynthesis, or cellular energy production. nih.gov

Table 1: Illustrative Metabolite Changes in Response to this compound Exposure This table is an illustrative example of potential findings from a metabolomics study.

Proteomics and transcriptomics are powerful tools for understanding how this compound may influence cellular processes by altering gene and protein expression.

Transcriptomics involves studying the complete set of RNA transcripts produced by an organism under specific conditions. By comparing the transcriptomes of cells exposed to this compound with untreated cells, researchers can identify differentially expressed genes (DEGs). frontiersin.org This can point towards signaling pathways and cellular responses activated or suppressed by the compound.

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. Following transcriptomic analysis, proteomics can confirm whether changes in gene expression translate to changes in protein levels. mdpi.com Techniques like tandem mass tag-based quantitative proteomics can identify differentially expressed proteins (DEPs), which may be the direct targets of this compound or downstream effectors of its activity. frontiersin.org

Integrated analysis of transcriptomic and proteomic data provides a more robust understanding of this compound's mechanism of action, linking the genetic response to functional protein changes. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable for predicting and explaining the behavior of molecules like this compound, saving significant time and resources compared to purely experimental approaches. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In this compound research, docking simulations can be used to predict how the alkaloid might bind to specific protein targets, such as enzymes or receptors. The results are often scored based on binding affinity (e.g., kcal/mol), indicating the strength of the interaction. nih.gov

Molecular dynamics (MD) simulations are then used to validate the stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the movement of every atom in the complex, providing insights into the flexibility of the binding pocket and the stability of key interactions, such as hydrogen bonds, between this compound and the target protein. dost.gov.ph

Table 2: Example Molecular Docking Results for this compound with Potential Protein Targets This table is a hypothetical representation of docking simulation outcomes.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. mdpi.com These calculations can determine a variety of molecular descriptors for this compound that are crucial for understanding its reactivity and behavior.

Key parameters derived from quantum chemical calculations include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are critical for predicting a molecule's reactivity and ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP): This provides a map of charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Dipole Moment and Mulliken Charges: These descriptors help in understanding the polarity and the distribution of atomic charges within the this compound molecule. nrel.gov

These theoretical calculations provide fundamental insights that can explain experimental observations and guide the design of new studies. nih.govescholarship.org

Advanced Chromatographic and Hyphenated Techniques for Analytical Purity and Quantification

Ensuring the purity and accurately quantifying this compound in complex mixtures, such as plant extracts or biological samples, requires advanced separation science. Chromatography is a cornerstone technique for this purpose. nih.gov

Modern analytical chemistry relies on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) for their high resolution and sensitivity. e3s-conferences.org For complex samples, two-dimensional chromatography systems can be employed to achieve superior separation. mdpi.com

Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. Common configurations include:

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of LC with the mass analysis capabilities of MS, allowing for the confident identification and quantification of this compound even at low concentrations.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This provides unambiguous structural information about the separated compound.

These advanced methods are essential for quality control, pharmacokinetic studies, and metabolomics research involving this compound. longdom.orglongdom.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids from complex plant matrices. nih.gov Its high resolution and sensitivity make it ideal for separating individual components within an extract. ujpronline.com When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides a powerful tool for both the quantification and structural elucidation of compounds like this compound. nih.govamazonaws.com

LC-MS/MS methods are frequently developed for the simultaneous determination of multiple plant toxins or alkaloids in various samples. researchgate.netnih.gov The liquid chromatography component separates the compounds, which are then ionized and analyzed by the mass spectrometer. This tandem approach offers high selectivity and sensitivity, making it the reference methodology in many analytical fields. mdpi.com The development of Ultra-High Performance Liquid Chromatography (UHPLC) has further enhanced these capabilities by improving separation efficiency and reducing analysis time. nih.govmdpi.com

Method validation is a critical step to ensure the reliability of results. nih.gov Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov

Below is a table summarizing typical validation parameters for HPLC and LC-MS/MS methods used in the analysis of plant alkaloids.

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | >0.99 | Indicates a direct proportional relationship between concentration and detector response over a specified range. nih.govnih.gov |

| Accuracy (% Recovery) | 95% - 105% | Measures the closeness of the experimental value to the true value. nih.gov |

| Precision (RSD) | < 5% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov |

| Limit of Detection (LOD) | ng/mL range | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantification (LOQ) | ng/mL range | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for the separation and identification of volatile and thermally stable compounds, including many alkaloids. nih.govijpsr.info In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the chromatography column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

This technique is highly effective for the qualitative screening and quantitative analysis of complex mixtures of phytochemicals. mdpi.com The development of a GC-MS protocol for a class of compounds, such as alkaloids, allows for the rapid and unambiguous identification of known substances and can aid in the characterization of new ones. nih.gov The selection of appropriate operational parameters, such as the column type and oven temperature program, is crucial for achieving efficient separation of the target analytes. ijpsr.infonih.gov

The following table outlines typical operational parameters for the GC-MS analysis of plant-derived alkaloids.

| Parameter | Typical Setting | Purpose |

| Column Type | Rxi-5-Sil MS (or similar) | A non-polar column suitable for separating a wide range of organic compounds. nih.gov |

| Oven Temperature Program | Gradient (e.g., 70°C to 280°C) | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. nih.gov |

| Injector Temperature | 250°C - 300°C | Ensures rapid and complete vaporization of the sample upon injection. nih.govnih.gov |

| Ion Source Temperature | ~280°C | Maintains the ionized sample in a gaseous state before mass analysis. nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization method that produces reproducible fragmentation patterns for library matching. ijpsr.info |

In Vitro Cell-Based Assay Development and High-Throughput Screening (HTS)

To understand the biological activity of a compound like this compound, modern drug discovery relies heavily on in vitro cell-based assays and High-Throughput Screening (HTS). nih.govcriver.com HTS is a drug discovery process that automates the testing of large numbers of chemical compounds against a specific biological target. nih.govagilent.com This approach significantly accelerates the identification of "hits"—molecules that show desired activity in a biological assay. all-chemistry.com

The process begins with the development of a robust and reproducible cell-based assay. aurigeneservices.com These assays are designed to measure a specific cellular process, such as cell viability, proliferation, apoptosis, or the activation of a particular signaling pathway. nih.govbioduro.com The assay is then miniaturized and optimized for use in a multi-well plate format (e.g., 96 or 384 wells) to allow for the simultaneous testing of thousands of compounds from extensive libraries. agilent.com

For instance, a compound like this compound could be included in a library screened for antiviral activity. In such a screen, host cells might be infected with a virus in the presence of the test compounds. The assay would then measure a parameter indicative of viral replication, and compounds that inhibit this process would be identified as potential antiviral agents. nih.gov This HTS approach provides a powerful method for discovering the therapeutic potential of natural products. all-chemistry.com

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate complex biochemical pathways and reaction mechanisms. researchgate.net This method involves replacing one or more atoms of a molecule with their stable, heavy isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N). youtube.com These isotopically labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their increased mass using mass spectrometry or by their nuclear properties using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

In the context of a natural product like this compound, isotopic labeling studies can be invaluable for understanding its biosynthesis in the source organism. Researchers can feed isotopically labeled precursors to the plant or cell culture and then track the incorporation of the label into the final alkaloid product. researchgate.net This allows for the precise mapping of the biosynthetic pathway, identifying the precursor molecules and the sequence of enzymatic reactions.

Recent advancements have enabled these studies at the single-cell level. Using single-cell mass spectrometry, it is possible to monitor the incorporation of a labeled precursor into specific alkaloids within individual plant cells, providing unprecedented detail about metabolic activity and heterogeneity. researchgate.net This approach could be used to investigate how and where this compound is synthesized within Alangium lamarckii. Furthermore, stable isotope labeling can be used to create internal standards for quantitative analysis by HPLC-MS/MS, significantly improving the accuracy and reliability of measurements in complex biological matrices. nih.gov

This compound is a benzo[a]quinolizidine alkaloid found in the Indian medicinal plant Alangium lamarckii. nih.gov It is also a plant metabolite. nih.gov Chemically, this compound is a pyridoisoquinoline with specific substitutions. nih.gov Its systematic name is (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol, and its molecular formula is C₁₉H₂₉NO₄. nih.gov The PubChem Compound ID (CID) for this compound is 442166. nih.govmetabolomicsworkbench.orgnih.gov

Future research on this compound is poised to explore several key areas, leveraging advancements in various scientific disciplines to fully understand its potential and ecological significance.

Future Research Directions and Emerging Paradigms in Ankorine Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of Ankorine is a critical area for future research. While this compound is known to be a plant-derived alkaloid, the specific enzymes and genetic machinery involved in its synthesis within Alangium lamarckii are not fully elucidated. Research in this area could employ advanced techniques such as genome sequencing of the plant, transcriptomics to identify genes expressed during this compound production, and proteomics to identify the enzymes involved. Integrating 'omics' data can enhance the efficacy of traditional drug discovery methods by facilitating access to biosynthetic pathways and strategies to stimulate the activation of silent gene clusters. nih.gov Chemoproteomics, based on activity probes, has demonstrated potential in elucidating plant natural product biosynthesis by enabling the rapid identification of functional proteins interacting with substrates, thereby accelerating the discovery of biosynthetic pathways. frontiersin.org This approach is particularly advantageous in plants where secondary metabolism genes are not organized into clusters, a feature common in microbial systems but rare in plants. frontiersin.org Identifying these enzymes and pathways could potentially enable the heterologous expression of the this compound biosynthetic machinery in microorganisms or other plant systems, allowing for more sustainable and scalable production of the compound. The discovery of novel enzymes involved in natural product biosynthesis is an ongoing area of research, with recent successes in identifying enzymes responsible for complex structural features like aziridine (B145994) rings and Diels-Alder reactions. frontiersin.orgresearchgate.net

Exploration of Novel this compound Analogs through Synthetic Biology

Synthetic biology offers powerful tools for designing and constructing new biological parts, devices, and systems, or redesigning existing ones. wikipedia.org This field can be applied to explore novel analogs of this compound with potentially enhanced or altered biological activities. By understanding the key structural features of this compound responsible for its effects, synthetic biology approaches, potentially combined with medicinal chemistry principles, can be used to design and synthesize modified versions of the molecule. nih.gov This could involve creating unnatural nucleotides to expand the genetic code and allow for the incorporation of novel structural elements into biosynthesized compounds. nih.gov The engineering of metabolic pathways in host organisms through synthetic biology can facilitate the production of designed analogs. als-journal.com This approach allows for the systematic exploration of structure-activity relationships and the potential discovery of compounds with improved efficacy, specificity, or pharmacokinetic properties. The creation of synthetic genetic circuits, sensors, and switches are also areas within synthetic biology that could indirectly support the discovery and production of novel analogs. als-journal.com

Advanced Characterization of this compound-Target Interactions

A deeper understanding of how this compound interacts with its biological targets at the molecular level is crucial for drug development and understanding its biological role. Future research should focus on advanced characterization techniques to define the specific proteins or other biomolecules that this compound binds to. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and other biophysical methods can provide detailed information about binding affinity, kinetics, and thermodynamics of this compound-target interactions. nih.gov Chemoproteomics, as mentioned earlier, can also be used to identify this compound-binding proteins within complex biological samples. frontiersin.org Pinpointing precise residues on the target that are important for binding small molecules like this compound can reveal insights into the mechanism of action and inform strategies for improving the molecule. ranomics.com Understanding these interactions is key to elucidating this compound's mechanism of action and identifying potential therapeutic applications or ecological functions.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Ecological Roles of this compound in Plant and Marine Systems

This compound is a plant metabolite, and alkaloids in general can play various ecological roles in plants, such as defense against herbivores or pathogens. theses.cz Future research could investigate the specific ecological function of this compound in Alangium lamarckii. This might involve studying its concentration in different plant tissues, its effects on insects or other organisms that interact with the plant, and its potential role in the plant's adaptation to its environment. While the provided information primarily links this compound to a terrestrial plant, the broader ecological roles of natural products in both plant and marine systems are areas of ongoing research. Marine plants and algae, for example, play vital ecological roles, including habitat provision, nutrient cycling, and coastal protection. nps.govcsic.es Marine organisms, including plants and microorganisms, can also be sources of bioactive compounds with ecological functions. nih.gov Research into the ecological roles of compounds like this compound could shed light on their evolutionary significance and potential broader impacts on ecosystems.

Development of Advanced Delivery Systems for In Vitro/In Vivo Research Models

For in vitro and in vivo research on this compound, particularly if it demonstrates promising biological activities, the development of advanced delivery systems is important. zu.edu.pk These systems can improve the solubility, stability, and targeted delivery of this compound to specific cells or tissues in experimental models. Various advanced drug delivery systems, such as nanoparticles, liposomes, or polymeric carriers, are being explored for their ability to enhance drug bioavailability, extend residence time at the target site, and minimize off-target effects. nih.govnih.govmdpi.comjddtonline.info For in vitro studies, this could involve formulations that improve cellular uptake or maintain compound stability in culture media. For in vivo models, delivery systems could enable targeted delivery to specific organs or tissues, improve pharmacokinetic profiles, and reduce potential toxicity. nih.govnih.gov Research in this area would focus on designing and characterizing delivery systems specifically tailored to the chemical properties of this compound to facilitate accurate and effective testing in biological models.

Q & A

Q. What methodologies address gaps in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiling?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with in vivo studies (e.g., LC-MS/MS for plasma concentration tracking). Use mechanism-based PK/PD models to correlate exposure metrics (AUC, C) with efficacy endpoints .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using multiple assays (e.g., fluorescence-based vs. radiometric assays) and independent cohorts. Apply Bradford Hill criteria to assess causality in observed effects .

- Interdisciplinary Collaboration : Leverage expertise in synthetic chemistry, bioinformatics, and clinical pharmacology to address complex research questions. Document team roles and data-sharing protocols to maintain integrity .

- Literature Integration : Cite primary sources for reaction methodologies and spectroscopic data. Avoid over-reliance on reviews; prioritize peer-reviewed studies with transparent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.